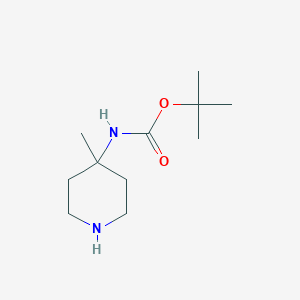

Tert-butyl (4-methylpiperidin-4-YL)carbamate

説明

The exact mass of the compound Tert-butyl (4-methylpiperidin-4-YL)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl (4-methylpiperidin-4-YL)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (4-methylpiperidin-4-YL)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-(4-methylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUNGZMGWJXPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599239 | |

| Record name | tert-Butyl (4-methylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163271-08-7 | |

| Record name | 1,1-Dimethylethyl N-(4-methyl-4-piperidinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163271-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-methylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-4-methylpiperidine, 4-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl (4-methylpiperidin-4-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of tert-butyl (4-methylpiperidin-4-YL)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates available data on its molecular structure, physicochemical characteristics, spectral analysis, and a representative synthetic protocol. Safety and handling considerations are also addressed based on data for structurally similar compounds. This guide is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

Tert-butyl (4-methylpiperidin-4-YL)carbamate is a white to off-white solid organic compound.[1] It is characterized by a piperidine ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2]

General Information

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(4-methylpiperidin-4-yl)carbamate | [1] |

| CAS Number | 163271-08-7 | [1][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Odor | No distinct odor | [1] |

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Boiling Point | 308.407 °C at 760 mmHg | [1] |

| Density | 1.014 g/cm³ | [1] |

| Flash Point | 140.32 °C | [1] |

| Solubility | Soluble in organic solvents; Insoluble in water. | [1] |

| Vapor Pressure | 0.001 mmHg at 25°C | [1] |

| Enthalpy of Vaporization | 54.908 kJ/mol | [1] |

| Index of Refraction | 1.481 | [1] |

| Molar Refractivity | 60.107 cm³ | [1] |

| Polar Surface Area | 50.36 Ų | [1] |

| pKa (Predicted) | 12.75 ± 0.20 | [1] |

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of the compound.

Mass Spectrometry

-

EI-MS (m/z): 214 [M]+[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (CDCl₃) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s).

Infrared (IR) Spectroscopy

-

FT-IR: Detailed FT-IR spectral data for this specific compound was not found in the available search results. General information on the IR spectra of carbamates can be found in various spectroscopic databases.[6][7]

Experimental Protocols

The following section outlines a general procedure for the synthesis of tert-butyl (4-methylpiperidin-4-YL)carbamate.

Synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate

A common method for the synthesis of this compound involves the deprotection of a precursor.[3]

Reaction Scheme:

(1-benzoyl-4-methylpiperidin-4-yl)carbamate → tert-butyl (4-methylpiperidin-4-YL)carbamate

Materials:

-

tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate

-

Ethanol

-

6 N aqueous sodium hydroxide

-

Ethyl acetate

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in ethanol (3 mL).

-

Add 6 N aqueous sodium hydroxide (6.0 mmol) to the solution.

-

Heat the reaction mixture at reflux for 8 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Add ethyl acetate (30 mL) to the concentrated residue.

-

Separate the organic layer and wash it twice with distilled water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Concentrate the dried organic layer under reduced pressure to yield the final product.[3]

Yield: Approximately 67%[3]

Visualization of Experimental Workflow

The synthesis protocol can be visualized as a straightforward workflow.

Caption: Synthetic workflow for Tert-butyl (4-methylpiperidin-4-YL)carbamate.

Safety and Handling

Specific safety data for tert-butyl (4-methylpiperidin-4-YL)carbamate is not extensively available. However, based on safety data sheets for similar carbamate and piperidine derivatives, the following precautions are recommended.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area.[8][9]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Incompatible Materials: Strong oxidizing agents.[8]

For related compounds, hazards such as skin and eye irritation have been reported.[10][11] It is crucial to handle this compound with care and in accordance with standard laboratory safety practices.

Conclusion

Tert-butyl (4-methylpiperidin-4-YL)carbamate is a valuable chemical intermediate with well-defined physical and chemical properties. This guide provides a consolidated resource for researchers, compiling available data on its characteristics, synthesis, and handling. The provided information is intended to facilitate its use in the design and synthesis of new chemical entities for drug discovery and development. Further research to fully characterize its spectral properties and explore its applications is encouraged.

References

- 1. Page loading... [guidechem.com]

- 2. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]

- 3. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [chemicalbook.com]

- 4. 163271-08-7|tert-Butyl (4-methylpiperidin-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl (4-methylpiperidin-4-yl)carbamate(163271-08-7) 1H NMR [m.chemicalbook.com]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining tert-butyl (4-methylpiperidin-4-yl)carbamate, a valuable building block in medicinal chemistry. The document details two primary synthetic pathways, offering step-by-step experimental protocols and quantitative data to aid in laboratory replication. The synthesis of this compound is of significant interest due to the prevalence of the 4-methyl-4-aminopiperidine scaffold in a variety of bioactive molecules, including antagonists for the CCR5 receptor, which are relevant in HIV-1 entry inhibition.[1]

Synthesis Route 1: Curtius Rearrangement of 1-Boc-4-methylpiperidine-4-carboxylic acid

This route offers a direct approach to the target molecule from a carboxylic acid precursor via a Curtius rearrangement. The key steps involve the protection of isonipecotic acid, methylation at the 4-position, and a subsequent one-pot Curtius rearrangement and carbamate formation.

Experimental Protocols

Step 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid

-

To a solution of isonipecotic acid (1 equivalent) in a suitable solvent such as a mixture of tert-butanol and water, add sodium hydroxide (1 equivalent) and cool the mixture to 0°C.

-

Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

-

Acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., 1N HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-4-carboxylic acid.

Step 2: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid

-

To a solution of 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) at -78°C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.

-

Stir the reaction mixture at -78°C for 1-2 hours.

-

Add methyl iodide (1.5 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-Boc-4-methylpiperidine-4-carboxylic acid.[2]

Step 3: Synthesis of tert-butyl (4-methylpiperidin-4-yl)carbamate via Curtius Rearrangement

-

To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at room temperature.[3][4]

-

Stir the mixture for 30-60 minutes at room temperature.

-

Add anhydrous tert-butanol (2-3 equivalents) to the reaction mixture.[3]

-

Heat the reaction to reflux (approximately 80-110°C) and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.[3]

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl (4-methylpiperidin-4-yl)carbamate.

Data Presentation

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1. Boc Protection | Isonipecotic acid | 1-Boc-piperidine-4-carboxylic acid | Di-tert-butyl dicarbonate, NaOH | t-BuOH/Water | >95 |

| 2. Methylation | 1-Boc-piperidine-4-carboxylic acid | 1-Boc-4-methylpiperidine-4-carboxylic acid | LDA, Methyl iodide | THF | 70-85 |

| 3. Curtius Rearrangement | 1-Boc-4-methylpiperidine-4-carboxylic acid | tert-butyl (4-methylpiperidin-4-yl)carbamate | DPPA, Triethylamine, tert-Butanol | Toluene | 60-80 |

Workflow Diagram

Caption: Synthetic workflow for Route 1 via Curtius Rearrangement.

Synthesis Route 2: Reductive Amination of 1-Boc-4-methyl-4-oxopiperidine

This alternative route involves the construction of the 4-amino-4-methylpiperidine core followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. A key step in this pathway is the reductive amination of a ketone precursor.

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-piperidone

-

To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0°C.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-piperidone.

Step 2: Synthesis of 1-Boc-4-methyl-4-oxopiperidine

-

To a solution of 1-Boc-4-piperidone (1 equivalent) in anhydrous THF at -78°C, add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equivalents).

-

Stir the mixture at -78°C for 1 hour.

-

Add methyl iodide (1.5 equivalents) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-Boc-4-methyl-4-oxopiperidine.

Step 3: Synthesis of 4-amino-4-methylpiperidine (via Reductive Amination)

-

To a solution of 1-Boc-4-methyl-4-oxopiperidine (1 equivalent) in methanol, add ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C.[5]

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Quench the reaction carefully with an aqueous acid solution (e.g., 1N HCl).

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Basify the aqueous layer with a strong base (e.g., NaOH pellets or concentrated solution) to pH > 12.

-

Extract the product with a suitable organic solvent such as dichloromethane or chloroform.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-4-methylpiperidine. Note: The Boc group is cleaved under the acidic workup conditions.

Step 4: Synthesis of tert-butyl (4-methylpiperidin-4-yl)carbamate

-

To a solution of 4-amino-4-methylpiperidine (1 equivalent) and triethylamine (1.5 equivalents) in a solvent such as dichloromethane or THF, add di-tert-butyl dicarbonate (1.1 equivalents) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain tert-butyl (4-methylpiperidin-4-yl)carbamate.

Data Presentation

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1. Boc Protection of Ketone | 4-Piperidone monohydrate HCl | 1-Boc-4-piperidone | Di-tert-butyl dicarbonate, Triethylamine | DCM | >90 |

| 2. Methylation of Ketone | 1-Boc-4-piperidone | 1-Boc-4-methyl-4-oxopiperidine | NaHMDS, Methyl iodide | THF | 60-75 |

| 3. Reductive Amination & Deprotection | 1-Boc-4-methyl-4-oxopiperidine | 4-amino-4-methylpiperidine | NH₄OAc or NH₃/MeOH, NaBH₃CN | Methanol | 50-70 |

| 4. Boc Protection of Amine | 4-amino-4-methylpiperidine | tert-butyl (4-methylpiperidin-4-yl)carbamate | Di-tert-butyl dicarbonate, Triethylamine | DCM | >90 |

Workflow Diagram

Caption: Synthetic workflow for Route 2 via Reductive Amination.

Conclusion

This guide has detailed two robust synthetic routes to tert-butyl (4-methylpiperidin-4-yl)carbamate, a key intermediate for pharmaceutical research and development. Both the Curtius rearrangement and the reductive amination pathways offer viable methods for obtaining the target compound. The choice of route may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and data are intended to serve as a valuable resource for the successful synthesis of this important molecule.

References

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 189321-63-9,1-Boc-4-methylpiperidine-4-carboxylic acid | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to tert-Butyl (4-methylpiperidin-4-YL)carbamate (CAS: 163271-08-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (4-methylpiperidin-4-YL)carbamate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a piperidine ring with a protected amine functionality, makes it a valuable intermediate in medicinal chemistry for the development of new therapeutic molecules.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other sites of a molecule, which can be later removed under specific conditions to reveal the free amine for further functionalization. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations.

Physicochemical Properties

Tert-butyl (4-methylpiperidin-4-YL)carbamate is typically a white to off-white powder or crystalline solid.[1] It is soluble in organic solvents but has low solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 163271-08-7 | [4] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.31 g/mol | [4] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Boiling Point | 308.4 °C at 760 mmHg | [5] |

| Flash Point | 140.3 °C | [5] |

| Density | 1.01 g/cm³ | [5] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (4-methylpiperidin-4-YL)carbamate can be achieved through various synthetic routes. A common method involves the deprotection of a precursor molecule.

Synthesis from tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate

A general and effective method for the preparation of tert-butyl (4-methylpiperidin-4-YL)carbamate involves the hydrolysis of the benzoyl protecting group from tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol, 318 mg) in ethanol (3 mL).[3]

-

Addition of Reagent: To the solution, add 6 N aqueous sodium hydroxide (6.0 mmol, 1.0 mL).[3]

-

Reaction Conditions: Heat the reaction mixture at reflux for 8 hours.[3]

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.[3]

-

Extraction: To the residue, add ethyl acetate (30 mL) and deionized water (15 mL). Separate the organic layer.[3]

-

Washing: Wash the organic layer twice with distilled water (2 x 15 mL).[3]

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]

Yield: 67% (145 mg, 0.67 mmol).[3]

Characterization Data:

-

Mass Spectrum (EI, m/z): 214 [M]⁺[3]

-

¹H-NMR (CDCl₃) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s).[3]

Applications in Drug Discovery and Development

Tert-butyl (4-methylpiperidin-4-YL)carbamate is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3] Its derivatives have been investigated for a range of biological activities.

As a Scaffold for Biologically Active Molecules

The piperidine core of this compound is a common motif in many neuroactive drugs, mimicking natural alkaloids and facilitating interactions with neurotransmitter receptors.[6] The Boc-protected amine allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.

Derivatives of similar piperidinyl carbamates have been studied as:

-

Inhibitors of Heat Shock Protein 70 (Hsp70): Hsp70 is implicated in cancer cell survival, and its inhibition is a promising strategy in oncology.[6]

-

β-secretase and Acetylcholinesterase Inhibitors: These enzymes are key targets in the development of therapeutics for Alzheimer's disease.[7]

-

Dopamine D3 Receptor Antagonists: Such compounds have potential in treating neurological and psychiatric disorders like Parkinson's disease and addiction.[6]

Hypothetical Signaling Pathway Involvement

Based on the known activities of its derivatives, tert-butyl (4-methylpiperidin-4-YL)carbamate can be envisioned as a starting point for the synthesis of inhibitors targeting pathways relevant to neurodegenerative diseases and cancer. For instance, a derivative could potentially modulate pathways involving TNF-α and oxidative stress, which are implicated in the inflammatory response in neurodegenerative conditions.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS number 163271-08-7 is not consistently available, data from structurally related compounds suggest that standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

If inhaled: Move the person into fresh air.[9]

-

If swallowed: Rinse mouth with water.[9] In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

Tert-butyl (4-methylpiperidin-4-YL)carbamate is a valuable and versatile intermediate for the synthesis of complex molecules in the field of drug discovery. Its straightforward synthesis and the presence of a protected amine group make it an attractive starting material for creating libraries of compounds for biological screening. Further research into the biological activities of this compound and its derivatives is likely to yield novel therapeutic candidates for a variety of diseases.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [chemicalbook.com]

- 4. 163271-08-7 CAS MSDS (tert-Butyl (4-methylpiperidin-4-yl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.ie [fishersci.ie]

- 9. capotchem.com [capotchem.com]

Molecular structure of Tert-butyl (4-methylpiperidin-4-YL)carbamate

An In-Depth Technical Guide to Tert-butyl (4-methylpiperidin-4-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of Tert-butyl (4-methylpiperidin-4-YL)carbamate. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.

Molecular Structure and Properties

Tert-butyl (4-methylpiperidin-4-YL)carbamate, with the CAS Number 163271-08-7, is a white to off-white solid organic compound.[1][2] Its structure features a piperidine ring substituted at the 4-position with both a methyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is instrumental in synthetic chemistry, allowing for selective reactions at other sites of the molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 163271-08-7 | [2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |

| Molecular Weight | 214.3 g/mol | [3] |

| IUPAC Name | tert-butyl N-(4-methylpiperidin-4-yl)carbamate | [2] |

| Appearance | White to off-white powder | [1] |

| Boiling Point | 308.407 °C at 760 mmHg | [2] |

| Density | 1.014 g/cm³ | [2] |

| pKa | 12.75 ± 0.20 (Predicted) | [1] |

| LogP | 1.54 (Predicted) | [2] |

Synthesis

A common synthetic route to Tert-butyl (4-methylpiperidin-4-YL)carbamate involves the deprotection of a benzoyl-protected precursor.[4]

Synthesis Workflow

Experimental Protocol: Synthesis

The following protocol is a general procedure for the synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate from its N-benzoyl precursor.[4]

-

Dissolution: Dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (318 mg, 1.0 mmol) in ethanol (3 mL).

-

Hydrolysis: Add 6 N aqueous sodium hydroxide (1.0 mL, 6.0 mmol) to the solution.

-

Reflux: Heat the reaction mixture at reflux for 8 hours.

-

Solvent Removal: Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Extraction: Add ethyl acetate (30 mL) to the concentrated residue. Separate the organic layer and wash it twice with distilled water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Final Product Isolation: Concentrate the dried organic layer under reduced pressure and dry the resulting solid to obtain Tert-butyl (4-methylpiperidin-4-YL)carbamate (145 mg, 0.67 mmol, 67% yield).[4]

Spectroscopic Characterization

The structure of Tert-butyl (4-methylpiperidin-4-YL)carbamate can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Data | Source |

| Mass Spectrometry (EI) | m/z: 214 [M]⁺ | [4] |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s) | [4] |

| ¹³C-NMR | Data not explicitly found in the search results. Predicted peaks would include signals for the tert-butyl group (~28 ppm for CH₃, ~79 ppm for the quaternary carbon), the piperidine ring carbons, the methyl group on the piperidine ring, and the carbamate carbonyl (~155 ppm). | |

| Infrared (IR) | Data not explicitly found in the search results. Expected characteristic peaks would include N-H stretching (~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=O stretching of the carbamate (~1680-1700 cm⁻¹). |

Experimental Protocols: Characterization

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5][6]

-

Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

For a compound like Tert-butyl (4-methylpiperidin-4-YL)carbamate, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable methods.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 40-500).

-

-

Instrumentation (ESI):

-

Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[9]

-

Full Scan: Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): If further structural elucidation is needed, perform a product ion scan of the precursor ion to observe fragmentation patterns.[9]

-

Spectroscopic Data Interpretation Workflow

Applications in Drug Development

Tert-butyl (4-methylpiperidin-4-YL)carbamate is a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2][4] The piperidine scaffold is a common motif in many biologically active compounds. While this specific molecule is primarily a building block, derivatives of substituted piperidines have shown a range of biological activities, including potential as inhibitors of heat shock proteins and as agents targeting neurological disorders.[1] The presence of the methyl group at the 4-position can provide steric hindrance or favorable interactions within a binding pocket, and the protected amine allows for further synthetic modifications.

References

- 1. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 163271-08-7 CAS MSDS (tert-Butyl (4-methylpiperidin-4-yl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [chemicalbook.com]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl (4-methylpiperidin-4-yl)carbamate

IUPAC Name: tert-butyl N-(4-methylpiperidin-4-yl)carbamate[1]

This technical guide provides a comprehensive overview of tert-butyl (4-methylpiperidin-4-yl)carbamate, a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical and physical properties, a standard synthesis protocol, and its applications in drug development and research.

Chemical and Physical Properties

The fundamental properties of tert-butyl (4-methylpiperidin-4-yl)carbamate are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 163271-08-7 |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| Molecular Weight | 214.30 g/mol |

| Appearance | White to off-white powder[1] |

| Boiling Point | 308.407 °C at 760 mmHg[1] |

| Density | 1.014 g/cm³[1] |

| Flash Point | 140.32 °C[1] |

| pKa | 12.75 ± 0.20 (Predicted)[1] |

| Solubility | Soluble in organic solvents, insoluble in water.[1] |

Synthesis Protocol

A general and effective method for the synthesis of tert-butyl (4-methylpiperidin-4-yl)carbamate involves the deprotection of a benzoyl-protected precursor.[2]

General Procedure from (1-benzoyl-4-methylpiperidin-4-yl)carbamate: [2]

-

Dissolution: Dissolve tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol, 318 mg) in ethanol (3 mL).

-

Hydrolysis: Add 6 N aqueous sodium hydroxide (6.0 mmol, 1.0 mL) to the solution.

-

Reflux: Heat the reaction mixture at reflux for 8 hours.

-

Concentration: Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Extraction: Add ethyl acetate (30 mL) to the concentrated residue.

-

Washing: Separate the organic layer and wash it twice with distilled water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Concentrate the dried organic layer under reduced pressure and dry the resulting product to yield tert-butyl (4-methylpiperidin-4-yl)carbamate.

Characterization Data: [2]

-

Mass Spectrum (EI, m/z): 214 [M]⁺

-

¹H-NMR (CDCl₃) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of tert-butyl (4-methylpiperidin-4-yl)carbamate.

Applications in Research and Drug Development

Tert-butyl (4-methylpiperidin-4-yl)carbamate is a valuable building block in organic synthesis, with significant applications in the pharmaceutical industry.[1][2] Its structure, featuring a protected amine on a piperidine scaffold, makes it a versatile intermediate for the synthesis of more complex molecules.[1]

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, which can be later removed under acidic conditions.

-

Drug Discovery: This compound is utilized by medicinal chemists to introduce the 4-methyl-4-aminopiperidine moiety into potential drug candidates. This structural motif is found in a range of biologically active molecules.

-

Development of Therapeutic Agents: It is used in the synthesis of compounds being investigated as potential therapeutic agents.[2]

Logical Relationship Diagram

The following diagram outlines the logical relationship of tert-butyl (4-methylpiperidin-4-yl)carbamate as a synthetic intermediate.

References

Navigating the Safety Profile of Tert-butyl (4-methylpiperidin-4-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for tert-butyl (4-methylpiperidin-4-yl)carbamate (CAS No. 163271-08-7). Due to the limited specific safety data for this compound, this guide also incorporates information from structurally similar piperidine derivatives to provide a broader understanding of potential hazards. All data is presented to facilitate informed risk assessment and the implementation of appropriate safety protocols in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for safe handling and storage. The table below summarizes the key properties of tert-butyl (4-methylpiperidin-4-yl)carbamate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.3 g/mol | [1][3] |

| CAS Number | 163271-08-7 | [1][2] |

| Appearance | White to off-white powder/solid | - |

| Solubility | Soluble in organic solvents; insoluble in water. | - |

| Boiling Point | 308.407 °C at 760 mmHg | - |

| Flash Point | 140.32 °C | - |

| Density | 1.014 g/cm³ | - |

Hazard Identification and GHS Classification

While a specific Globally Harmonized System (GHS) classification for tert-butyl (4-methylpiperidin-4-yl)carbamate is not consistently available across all sources, data from analogous compounds suggest potential hazards. The following table outlines the GHS classifications for similar piperidine derivatives, which should be considered as potential hazards for the target compound.

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 | H335: May cause respiratory irritation | - |

Note: One source explicitly states that safety information for tert-butyl (4-methylpiperidin-4-yl)carbamate is not available. Therefore, the above classifications for related compounds should be used for precautionary measures.

GHS Hazard Communication Process

The GHS provides a standardized framework for communicating chemical hazards. The following diagram illustrates the logical flow from hazard classification to the information presented on labels and Safety Data Sheets (SDS).

Handling, Storage, and Personal Protective Equipment (PPE)

Prudent laboratory practices are paramount when handling any chemical, especially one with limited specific safety data. The following guidelines are based on general best practices and information for similar compounds.

| Aspect | Recommendation | Source |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. | - |

| Personal Protective Equipment (PPE) | - Eye Protection: Wear chemical safety goggles or a face shield. - Hand Protection: Wear compatible chemical-resistant gloves. - Skin and Body Protection: Wear a lab coat and appropriate protective clothing. | - |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | - |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | - |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table provides guidance based on standard chemical safety protocols.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | - |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | - |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | - |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | - |

First Aid Decision Pathway

The following diagram outlines the general decision-making process for administering first aid upon chemical exposure.

Experimental Protocols for Hazard Assessment

Given the potential for skin and eye irritation, standardized tests are necessary to definitively characterize the hazard profile of tert-butyl (4-methylpiperidin-4-yl)carbamate. The following are generalized workflows for in vitro skin and eye irritation testing based on OECD guidelines.

In Vitro Skin Irritation Test (Based on OECD Guideline 439)

This test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[4]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in a culture medium.

-

Chemical Application: A defined amount of the test chemical is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate solution) are run in parallel.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to a fresh medium for a post-incubation recovery period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay. The enzymatic conversion of MTT to formazan by viable cells is measured spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the test chemical-treated tissues is calculated relative to the negative control. A chemical is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).[5]

Acute Eye Irritation/Corrosion Test (Based on OECD Guideline 405)

Historically, this test has been performed in vivo; however, a tiered testing strategy that prioritizes in vitro and ex vivo methods is now strongly recommended to reduce animal testing.[6]

Methodology (Tiered Approach):

-

Weight-of-the-Evidence Analysis: Review all existing data on the test chemical and its analogs, including physicochemical properties (e.g., pH) and results from skin irritation/corrosion studies.

-

In Vitro/Ex Vivo Testing: If data is insufficient, conduct validated in vitro or ex vivo tests, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test.

-

In Vivo Test (if necessary): If in vitro/ex vivo results are inconclusive and regulatory requirements necessitate it, a limited in vivo test may be conducted.[7]

-

A single animal is typically used for the initial test.

-

The test substance is applied to one eye, with the other serving as a control.

-

Ocular lesions (cornea, iris, conjunctiva) are scored at specific intervals (e.g., 1, 24, 48, and 72 hours).[8]

-

The reversibility of the effects is observed for up to 21 days.[9]

-

Toxicological Information

Conclusion

This technical guide consolidates the currently available safety and hazard information for tert-butyl (4-methylpiperidin-4-yl)carbamate. The data underscores the importance of exercising caution when handling this compound, particularly in light of the limited specific toxicological information. The potential for skin, eye, and respiratory irritation, as suggested by data from analogous compounds, necessitates the use of appropriate personal protective equipment and adherence to stringent safety protocols. Researchers, scientists, and drug development professionals are strongly encouraged to consult the Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any work with this chemical. Further experimental investigation is warranted to fully elucidate the safety profile of tert-butyl (4-methylpiperidin-4-yl)carbamate.

References

- 1. 163271-08-7 CAS MSDS (tert-Butyl (4-methylpiperidin-4-yl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [chemicalbook.com]

- 3. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. x-cellr8.com [x-cellr8.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

The Pivotal Role of the Tert-butyl (4-methylpiperidin-4-YL)carbamate Scaffold in Modern Drug Discovery: A Technical Overview of Derivative Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Tert-butyl (4-methylpiperidin-4-YL)carbamate core is a privileged scaffold in medicinal chemistry, serving as a crucial building block in the synthesis of a diverse array of pharmacologically active compounds. While the parent molecule is primarily a synthetic intermediate, its derivatives have been shown to exhibit potent and selective modulatory effects on key biological targets implicated in a range of pathologies, from neurodegenerative diseases to inflammatory disorders and sleep disturbances. This technical guide delves into the mechanisms of action of three prominent classes of drugs derived from the Tert-butyl (4-methylpiperidin-4-YL)carbamate scaffold: β-Secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for inflammatory conditions, and Orexin Receptor antagonists for the management of insomnia.

This document will provide a comprehensive overview of the signaling pathways associated with these targets, present quantitative data on the activity of representative compounds, detail the experimental protocols for key assays, and visualize complex biological and experimental processes using logical diagrams.

I. BACE1 Inhibition: Targeting the Amyloid Cascade in Alzheimer's Disease

The amyloid hypothesis of Alzheimer's disease posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the disease's pathogenesis. The enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) is the rate-limiting step in the production of Aβ. Consequently, the inhibition of BACE1 is a major therapeutic strategy for reducing Aβ levels.

Mechanism of Action and Signaling Pathway

Derivatives of the Tert-butyl (4-methylpiperidin-4-YL)carbamate scaffold have been developed as potent BACE1 inhibitors. These compounds are designed to fit into the active site of the BACE1 enzyme, preventing it from binding to and cleaving its natural substrate, APP. By blocking this crucial first step in the amyloidogenic pathway, these inhibitors effectively decrease the production of all downstream Aβ species.

The signaling pathway, or more accurately, the processing pathway, is depicted below:

Quantitative Data for a Representative BACE1 Inhibitor

A notable example is the multi-target compound tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, designated as M4, which incorporates the core piperidine structure. Its inhibitory activities are summarized below.[1]

| Compound | Target | Assay Type | IC50 / Ki |

| M4 | β-Secretase 1 (BACE1) | In vitro enzymatic assay | 15.4 nM (IC50) |

| M4 | Acetylcholinesterase | In vitro enzymatic assay | 0.17 µM (Ki) |

| M4 | Aβ Aggregation | In vitro aggregation assay | 85% inhibition at 100 µM |

Experimental Protocol: BACE1 FRET Assay

A common method for measuring BACE1 activity and inhibition is the Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: A synthetic peptide substrate contains a fluorescent donor and a quencher molecule. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds (derivatives of Tert-butyl (4-methylpiperidin-4-YL)carbamate)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Reaction Mixture: In each well of the microplate, add the test compound solution, BACE1 FRET peptide substrate, and assay buffer.

-

Initiation: Initiate the enzymatic reaction by adding the BACE1 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

II. IRAK4 Inhibition: A Novel Approach for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.

Mechanism of Action and Signaling Pathway

Tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate serves as a key intermediate in the synthesis of potent IRAK4 inhibitors. These inhibitors typically function as ATP competitors, binding to the kinase domain of IRAK4 and preventing its autophosphorylation and subsequent activation. This blockade halts the downstream signaling cascade, ultimately leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6.

The IRAK4 signaling cascade is illustrated in the following diagram:

Quantitative Data for Representative IRAK4 Inhibitors

| Compound | Target | Assay Type | IC50 |

| PF-06650833 | IRAK4 | In vitro kinase assay | 0.2 nM |

| BAY-1834845 | IRAK4 | In vitro kinase assay | 3.55 nM |

Experimental Protocol: LanthaScreen™ Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET-based method to measure inhibitor binding to a kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ acceptor. A test compound that binds to the ATP site will displace the tracer, causing a decrease in the FRET signal.

Materials:

-

GST-tagged recombinant IRAK4 enzyme

-

Europium-labeled anti-GST antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase buffer

-

Test compounds

-

384-well microplate

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Plating: Add serially diluted test compounds to the wells of the 384-well plate.

-

Kinase/Antibody Addition: Add a pre-mixed solution of the IRAK4 enzyme and the europium-labeled anti-GST antibody.

-

Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the emission ratio and determine the percent inhibition. Fit the data to a dose-response curve to calculate the IC50 value.

III. Orexin Receptor Antagonism: Regulating the Sleep-Wake Cycle

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness. Orexin receptor antagonists promote sleep by blocking the wake-promoting signals of orexins.

Mechanism of Action and Signaling Pathway

The Tert-butyl (4-methylpiperidin-4-YL)carbamate scaffold is integral to the development of dual orexin receptor antagonists (DORAs). These compounds competitively bind to both OX1 and OX2 receptors, preventing the binding of endogenous orexin peptides. This antagonism suppresses the wake-promoting signaling cascades in key brain regions, thereby facilitating the onset and maintenance of sleep.

The logical relationship is depicted below:

Quantitative Data for Representative Orexin Receptor Antagonists

Many potent orexin receptor antagonists are based on piperidine scaffolds. While specific data for direct derivatives of Tert-butyl (4-methylpiperidin-4-YL)carbamate is limited, the following table provides data for representative dual orexin receptor antagonists to illustrate the potency of this class of compounds.

| Compound | Target | Assay Type | pKi |

| Suvorexant | OX2 Receptor | Radioligand binding assay | 8.9 |

| Almorexant | OX2 Receptor | Radioligand binding assay | 8.0 |

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the orexin receptor.

Principle: Cell membranes expressing the orexin receptor are incubated with a fixed concentration of a radiolabeled orexin receptor antagonist (the radioligand) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and a potent test compound will displace the radioligand, resulting in a lower radioactive signal.

Materials:

-

Cell membranes from a cell line stably expressing human OX1R or OX2R

-

Radiolabeled ligand (e.g., [³H]-EMPA for OX2R)

-

Assay buffer

-

Test compounds

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in assay buffer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound and plot the data to calculate the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The Tert-butyl (4-methylpiperidin-4-YL)carbamate scaffold is a testament to the power of core structural motifs in drug discovery. Its versatility has enabled the development of highly potent and selective inhibitors and antagonists for a range of challenging biological targets. The derivatives of this scaffold that inhibit BACE1, IRAK4, and orexin receptors represent promising therapeutic avenues for Alzheimer's disease, inflammatory disorders, and insomnia, respectively. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide underscore the significant impact of this chemical entity on modern medicinal chemistry and its potential to contribute to the development of future therapeutics. Further exploration of this scaffold will undoubtedly lead to the discovery of novel modulators of other key biological pathways.

References

An In-depth Technical Guide on Tert-butyl (4-methylpiperidin-4-YL)carbamate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (4-methylpiperidin-4-yl)carbamate is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of therapeutic agents. Its unique structural motif, featuring a protected amine on a quaternary carbon within a piperidine ring, offers a valuable scaffold for the development of novel drugs. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and, most notably, its application in the creation of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and orexin receptor antagonists. Detailed experimental protocols, quantitative biological data for derived compounds, and visualizations of relevant signaling pathways are presented to serve as a critical resource for researchers in the field of drug discovery and development.

Chemical Synthesis and Properties

The synthesis of tert-butyl (4-methylpiperidin-4-yl)carbamate is crucial for its accessibility in drug discovery programs. A common and effective method involves the deprotection of a precursor, tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate.

Synthesis Protocol

A general and reliable experimental procedure for the synthesis of tert-butyl (4-methylpiperidin-4-yl)carbamate is outlined below. This protocol details the hydrolysis of the benzoyl protecting group under basic conditions.

Experimental Protocol: Synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate [1]

-

Materials:

-

tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate

-

Ethanol

-

6 N aqueous sodium hydroxide

-

Ethyl acetate

-

Distilled water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in ethanol (3 mL).

-

Add 6 N aqueous sodium hydroxide (6.0 mmol) to the solution.

-

Heat the reaction mixture at reflux for 8 hours.

-

After completion, concentrate the mixture under reduced pressure.

-

To the concentrated residue, add ethyl acetate (30 mL).

-

Separate the organic layer and wash it twice with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the final product.

-

-

Yield and Characterization:

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of tert-butyl (4-methylpiperidin-4-yl)carbamate is provided in the table below. These properties are essential for its handling, formulation, and application in further synthetic transformations.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.3 g/mol | [3] |

| CAS Number | 163271-08-7 | [1][2] |

| Appearance | White to off-white powder | [2] |

| Boiling Point | 308.407 °C at 760 mmHg | [2] |

| Density | 1.014 g/cm³ | [2] |

| Flash Point | 140.32 °C | [2] |

| pKa | 12.75 ± 0.20 (Predicted) | [2] |

| LogP | 1.54 | [2] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

Applications in Drug Discovery

Tert-butyl (4-methylpiperidin-4-yl)carbamate serves as a crucial building block for the synthesis of complex molecules targeting various biological pathways. Notably, the structurally related compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is a key intermediate in the development of IRAK4 inhibitors and orexin receptor antagonists.[4] While direct synthesis from the title compound is not explicitly detailed in the reviewed literature, its structural analogy makes it a highly relevant scaffold for the synthesis of similar classes of compounds.

IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases.

The binding of a ligand (e.g., IL-1) to its receptor initiates the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

References

- 1. Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 3. US9108959B2 - Process for the preparation of an orexin receptor antagonist - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl (4-methylpiperidin-4-YL)carbamate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of protecting groups and functionalized heterocyclic scaffolds is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl (4-methylpiperidin-4-YL)carbamate, a key building block, has emerged as a critical intermediate in the development of novel therapeutics. Its unique structural features, combining a Boc-protected amine with a sterically hindered quaternary center on a piperidine ring, offer chemists a versatile platform for introducing this motif into a variety of drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of Tert-butyl (4-methylpiperidin-4-YL)carbamate, with a focus on its role in the development of targeted therapies. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its development can be understood within the broader context of the rising importance of Boc-protected piperidines in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of Tert-butyl (4-methylpiperidin-4-YL)carbamate is presented in the table below, providing essential data for its handling and application in synthesis.

| Property | Value | Reference |

| CAS Number | 163271-08-7 | [1][2] |

| Molecular Formula | C11H22N2O2 | [1][2] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| IUPAC Name | tert-butyl N-(4-methylpiperidin-4-yl)carbamate | [1] |

| Synonyms | (4-Methylpiperidin-4-yl)carbamic acid tert-butyl ester, 4-(Boc-amino)-4-methylpiperidine | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

| Predicted pKa | 12.75 ± 0.20 | [1] |

Experimental Protocols: Synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate

The synthesis of Tert-butyl (4-methylpiperidin-4-YL)carbamate is crucial for its application in drug discovery. A general and efficient method involves the deprotection of a precursor, Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate.

General Synthesis Protocol[2]

Reaction: Deprotection of Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate

Reagents and Materials:

-

Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate

-

Ethanol

-

6 N aqueous sodium hydroxide

-

Ethyl acetate

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in ethanol (3 mL).

-

Add 6 N aqueous sodium hydroxide (1.0 mL, 6.0 mmol) to the solution.

-

Heat the reaction mixture at reflux for 8 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

To the concentrated residue, add ethyl acetate (30 mL).

-

Separate the organic layer and wash it twice with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the final product.

Yield: 67%[2]

Characterization Data:

-

Mass Spectrum (EI, m/z): 214 [M]+[2]

-

1H-NMR (CDCl3) δ: 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s)[2]

Synthesis workflow for Tert-butyl (4-methylpiperidin-4-YL)carbamate.

Applications in Drug Discovery and Development

Tert-butyl (4-methylpiperidin-4-YL)carbamate serves as a pivotal intermediate in the synthesis of several classes of therapeutic agents, most notably IRAK4 inhibitors and orexin receptor antagonists.

IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine-threonine kinase that plays a central role in the signaling pathways of the Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are critical components of the innate immune system. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

The inhibition of IRAK4 is a promising therapeutic strategy. Small molecule inhibitors targeting IRAK4 can block the downstream activation of transcription factors such as NF-κB and AP-1, thereby reducing the production of pro-inflammatory cytokines. Tert-butyl (4-methylpiperidin-4-YL)carbamate provides a scaffold for the synthesis of potent and selective IRAK4 inhibitors.

Simplified IRAK4 signaling pathway and the point of intervention.

Orexin Receptor Antagonists

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness. Orexin receptor antagonists that block the activity of both receptors (dual orexin receptor antagonists, or DORAs) have been developed as treatments for insomnia.

The synthesis of certain DORAs utilizes Tert-butyl (4-methylpiperidin-4-YL)carbamate as a key building block to construct the core scaffold of the molecule. The piperidine moiety is often crucial for interacting with the orexin receptors.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Tert-butyl (4-methylpiperidin-4-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the analytical techniques for the thorough characterization of Tert-butyl (4-methylpiperidin-4-YL)carbamate, a key intermediate in pharmaceutical synthesis. The following methodologies provide a framework for ensuring the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of Tert-butyl (4-methylpiperidin-4-YL)carbamate. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall connectivity of the molecule.

Quantitative Data Summary

| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃, Predicted) |

| Chemical Shift (δ) / ppm | 4.37 (br s, 1H), 2.84-2.80 (m, 4H), 1.91 (dt, J = 13.3, 3.9 Hz, 2H), 1.51 (td, J = 12.9, 6.2 Hz, 2H), 1.44 (s, 9H), 1.34 (s, 3H)[1] | ~155 (C=O), ~79 (quaternary C of tert-butyl), ~53 (quaternary C of piperidine), ~45 (CH₂ of piperidine), ~35 (CH₂ of piperidine), ~28 (CH₃ of tert-butyl), ~25 (CH₃ on piperidine) |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Tert-butyl (4-methylpiperidin-4-YL)carbamate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Brucker Avance III 400 MHz spectrometer (or equivalent).

-

Probe: 5 mm PABBO BB/19F-1H/D Z-GRD.

-

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 240 ppm

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons.

-

Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of Tert-butyl (4-methylpiperidin-4-YL)carbamate and to gain insights into its fragmentation pattern, further confirming its identity.

Quantitative Data Summary

| Technique | Parameter | Value |

| Electron Ionization (EI) | m/z [M]⁺ | 214[1] |

| Electrospray Ionization (ESI) | m/z [M+H]⁺ | 215.18 |

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation:

-

Prepare a stock solution of Tert-butyl (4-methylpiperidin-4-YL)carbamate in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution to 10 µg/mL with the initial mobile phase composition.

-

-

Instrumentation:

-

Agilent 1260 Infinity II HPLC system coupled to an Agilent 6120 Quadrupole LC/MS detector (or equivalent).

-

-

Liquid Chromatography Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 12 L/min.

-

Nebulizer Pressure: 35 psi.

-

Capillary Voltage: 3500 V.

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Extract the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

-

Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of Tert-butyl (4-methylpiperidin-4-YL)carbamate and for quantifying any impurities. A reverse-phase method is typically suitable for this compound.

Quantitative Data Summary

| Parameter | Value |

| Purity (by area %) | >98% (typical) |

| Retention Time | Compound- and method-dependent |

Experimental Protocol: Reverse-Phase HPLC

-

Sample Preparation:

-

Prepare a sample solution of Tert-butyl (4-methylpiperidin-4-YL)carbamate in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation:

-

Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) (or equivalent).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Isocratic Elution: 60:40 (A:B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the area percentage of the main peak to determine the purity.

-

Identify and quantify any impurity peaks relative to the main peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Tert-butyl (4-methylpiperidin-4-YL)carbamate, providing further structural confirmation.

Quantitative Data Summary

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (carbamate) | ~3350 |

| C-H Stretch (aliphatic) | ~2950-2850 |

| C=O Stretch (carbamate) | ~1680 |

| N-H Bend (carbamate) | ~1520 |

| C-O Stretch (carbamate) | ~1250 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount of the solid Tert-butyl (4-methylpiperidin-4-YL)carbamate sample directly onto the ATR crystal.

-

-

Instrumentation:

-

PerkinElmer Spectrum Two FT-IR Spectrometer with a diamond ATR accessory (or equivalent).

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Analysis:

-

Perform a background correction on the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Thermal Analysis